molecular formula C18H19N5O4 B2931316 3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-81-9

3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2931316
CAS RN: 483995-81-9
M. Wt: 369.381
InChI Key: QZLLGLLOCNKIPI-UHFFFAOYSA-N
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Description

3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base. These compounds were evaluated for their photophysical and photochemical properties in dimethyl sulfoxide. The findings indicated that such phthalocyanine derivatives, due to their high singlet oxygen quantum yield and good fluorescence properties, have significant potential as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Anticancer Activity

Research conducted by Tumosienė et al. (2020) focused on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, examining their antioxidant and anticancer activities. The study found that some derivatives exhibited antioxidant activity surpassing that of ascorbic acid, and showed selective cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. This suggests their potential for development into new anticancer therapies (Tumosienė et al., 2020).

Luminescent Material Development

Lu et al. (2017) investigated the luminescent properties of benzothiazole derivatives, including their application in white light emission. The study demonstrated that structurally similar compounds could be doped into a polymer matrix to achieve white-light emission with CIE chromaticity coordinates close to the ideal white light. This research points to the potential of such derivatives in the development of new materials for white-light emitting devices (Lu et al., 2017).

Synthesis of Antibacterial and Antifungal Agents

Zala, Dave, and Undavia (2015) focused on synthesizing N-(5-(2-Chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynaphthalen-2-yl) propanamide to explore its analgesic and anti-inflammatory properties. Additionally, this compound showed notable antibacterial and antifungal activities, underlining its potential as a base for developing new antimicrobial agents (Zala, Dave, & Undavia, 2015).

properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-26-13-5-3-4-12(10-13)19-18(25)14(17-20-22-23-21-17)8-11-6-7-15(24)16(9-11)27-2/h3-7,9-10,14,24H,8H2,1-2H3,(H,19,25)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLLGLLOCNKIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

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